molecular formula C17H19N3O4 B2743098 2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide CAS No. 2176202-06-3

2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide

Cat. No.: B2743098
CAS No.: 2176202-06-3
M. Wt: 329.356
InChI Key: AMPDHFGTCZYFRH-UHFFFAOYSA-N
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Description

2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide (CAS 2176202-06-3) is an organic compound with the molecular formula C17H19N3O4 and a molecular weight of 329.35 g/mol . Its structure features a pyrimidine ring, a common motif in medicinal chemistry and biological active molecules, which often serves as a key scaffold in the development of pharmaceuticals and agrochemicals . This compound is offered for research and development purposes, and researchers are encouraged to investigate its potential properties and applications. The product is supplied with guaranteed high purity and stability. This product is for Research Use Only (RUO) and is strictly intended for laboratory research. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-11-6-14(20-10-19-11)8-18-17(22)9-24-15-5-4-13(12(2)21)7-16(15)23-3/h4-7,10H,8-9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPDHFGTCZYFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)COC2=C(C=C(C=C2)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. Common synthetic routes may include:

    Step 1: Synthesis of 4-acetyl-2-methoxyphenol from starting materials such as 4-hydroxyacetophenone and methanol under acidic conditions.

    Step 2: Preparation of 6-methylpyrimidin-4-ylmethylamine through the reaction of 6-methylpyrimidine with formaldehyde and ammonia.

    Step 3: Coupling of 4-acetyl-2-methoxyphenol with 6-methylpyrimidin-4-ylmethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, methanol or ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(4-carboxy-2-methoxyphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide.

    Reduction: Formation of 2-(4-hydroxy-2-methoxyphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific properties.

Biology

    Biochemical Studies: Investigation of its interactions with biological macromolecules.

    Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions.

Medicine

    Drug Development: Exploration of its pharmacological properties for therapeutic applications.

    Diagnostics: Use in the development of diagnostic agents.

Industry

    Polymer Synthesis: Incorporation into polymers to enhance their properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to modulation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 6-methyl group on the pyrimidine (common in the target and compound) likely enhances lipophilicity and steric bulk compared to piperidine or aminoethyl substituents. Piperidine substitution () may improve solubility due to its basic nitrogen .

Phenoxy and Acetamide Derivatives

Phenoxy-acetamide hybrids are prevalent in drug discovery. Notable examples include:

Compound Name Phenoxy/Acetamide Features Activity Data (if available) Reference
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Indolinone core, isoxazole 5.797 (e.g., pIC50)
2-(4-Methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide Methoxyphenyl, sulfamoylpyrimidine Not Provided

Key Observations :

  • Electron-Donating Groups : The 4-methoxy group in ’s compound and the acetyl group in the target compound may differentially modulate electron density, affecting interactions with hydrophobic pockets or hydrogen bonding .
  • Activity Trends: Compounds with indolinone cores () exhibit moderate activity (values ~5.4–5.8), suggesting that rigidity in the acetamide backbone may enhance target engagement .

Critical Analysis of Structural and Functional Variations

  • Crystallographic Data : While the target compound’s crystal structure is unreported, analogues like N-(4-bromophenyl)-2-(2-thienyl)acetamide () exhibit planar acetamide backbones, suggesting similar conformations could stabilize the target molecule .
  • Biological Implications: Substituents on the pyrimidine ring (e.g., methyl vs. piperidine) and phenoxy group (acetyl vs. methoxy) may dictate solubility, metabolic stability, and target selectivity. For instance, bulkier groups (e.g., piperidine in ) could hinder membrane permeability but improve receptor specificity .

Biological Activity

2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide, with the CAS number 2176202-06-3, is a chemical compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological effects, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is C17H19N3O4C_{17}H_{19}N_{3}O_{4}, and it has a molecular weight of 329.35 g/mol. Its structure features a methoxyphenoxy group and a pyrimidine derivative, which are critical for its biological activity.

PropertyValue
CAS Number2176202-06-3
Molecular FormulaC₁₇H₁₉N₃O₄
Molecular Weight329.35 g/mol

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines. The presence of the methoxy and acetyl groups is believed to enhance the lipophilicity and cellular uptake of the compound, thus contributing to its efficacy against tumors.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has also been explored. It has been suggested that the pyrimidine moiety may interact with specific receptors involved in inflammatory responses, potentially leading to decreased production of pro-inflammatory cytokines. This activity has implications for treating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Properties

Preliminary investigations into the antimicrobial effects of this compound indicate potential efficacy against certain bacterial strains. The structure suggests that it may interfere with bacterial cell wall synthesis or function through mechanisms similar to those observed in other phenolic compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications to either the methoxy or pyrimidine components can significantly alter its pharmacological profile. For example, replacing the methyl group on the pyrimidine ring with larger alkyl groups has been shown to enhance antitumor activity while maintaining anti-inflammatory properties.

Case Studies

  • Antitumor Efficacy : A study conducted on modified derivatives demonstrated that compounds with increased hydrophobicity exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7) compared to their less hydrophobic counterparts.
  • Anti-inflammatory Mechanism : In vitro assays revealed that this compound significantly reduced TNF-alpha levels in macrophage cultures, indicating a strong anti-inflammatory effect.
  • Antimicrobial Activity : A comparative study of several phenolic compounds showed that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to that of established antibiotics, suggesting its potential as an alternative antimicrobial agent.

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